molecular formula C12H13NO3 B14213001 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene CAS No. 803730-24-7

1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene

Cat. No.: B14213001
CAS No.: 803730-24-7
M. Wt: 219.24 g/mol
InChI Key: OQZCFCOWRPJKKG-UHFFFAOYSA-N
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Description

1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is an organic compound characterized by the presence of a methoxy group, a nitro group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene typically involves the reaction of 3-nitrobenzyl bromide with 5-methoxypent-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 1-(5-Methoxypent-1-YN-1-YL)-3-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the nitro group.

    (4-hydroxy-5-methoxypent-1-yn-1-yl)trimethylsilane: Similar alkyne and methoxy groups but with different substituents.

Uniqueness: 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is unique due to the presence of both a nitro group and an alkyne group, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

803730-24-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(5-methoxypent-1-ynyl)-3-nitrobenzene

InChI

InChI=1S/C12H13NO3/c1-16-9-4-2-3-6-11-7-5-8-12(10-11)13(14)15/h5,7-8,10H,2,4,9H2,1H3

InChI Key

OQZCFCOWRPJKKG-UHFFFAOYSA-N

Canonical SMILES

COCCCC#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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